molecular formula C26H26F6N2O4 B11823088 Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate

Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate

Cat. No.: B11823088
M. Wt: 544.5 g/mol
InChI Key: CAPSFRSRYJQZAN-UHFFFAOYSA-N
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Description

3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is a chemical compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE typically involves the reaction of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves the following steps:

Industrial Production Methods

Industrial production of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds and intermediates.

    Biology: The compound is employed in biochemical studies to investigate its effects on biological systems.

    Medicine: Research on its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is unique due to its specific combination of a pyrrolidine ring and a trifluoromethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C26H26F6N2O4

Molecular Weight

544.5 g/mol

IUPAC Name

bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate

InChI

InChI=1S/C26H26F6N2O4/c27-25(28,29)21-5-1-17(2-6-21)13-19-9-11-33(15-19)37-23(35)24(36)38-34-12-10-20(16-34)14-18-3-7-22(8-4-18)26(30,31)32/h1-8,19-20H,9-16H2

InChI Key

CAPSFRSRYJQZAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CC2=CC=C(C=C2)C(F)(F)F)OC(=O)C(=O)ON3CCC(C3)CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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